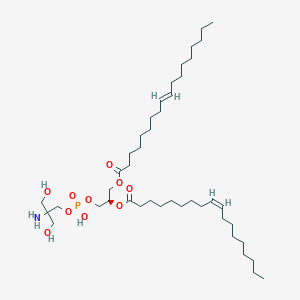
Sodium hexanoate
Vue d'ensemble
Description
Sorption Induced Structural Deformation of Sodium Hexa-titanate Nanofibers
Sodium hexa-titanate nanofibers exhibit selective ion-exchange properties, which can be utilized for trapping radioactive ions like Ra(II) from water. The structural deformation induced by the exchange of sodium ions with larger divalent cations, such as Ba(2+), allows these nanofibers to selectively trap certain ions while releasing others, like Sr(2+), due to size differences .
Solvent-free Sonochemical Synthesis Catalyzed by Sodium Hexanoate
Sodium hexanoate has been identified as an efficient catalyst for the green synthesis of alpha-aminophosphonates. This process, which involves the coupling of aldehydes or ketones with an amine and triethyl phosphite, is enhanced by ultrasound irradiation and occurs under solvent-free conditions, leading to high yields and selectivity .
Crystal Structure Refinement of Sodium Hexahydroxoantimonate(V)
The crystal structure of sodium hexahydroxoantimonate(V) has been refined, confirming previous findings but with significant shifts in the positional parameters of oxygen atoms. The structure features octahedral coordination of both antimony and sodium atoms with oxygen, and the presence of hydrogen bonds plays a crucial role in the structure .
Sodium Hexanoate as a Corrosion Inhibitor for Copper
Sodium hexanoate serves as an effective corrosion inhibitor for copper in aggressive environments. Its efficiency varies with concentration and can prevent the formation of CuO on the surface of copper foils. The organic layer formed by sodium hexanoate remains active for a certain period before degrading, suggesting a potential method for cleaning metallic surfaces .
Characterization of Sodium Hexa-fluorosilicate
Sodium hexa-fluorosilicate has been characterized for its chemical, thermal, and optical properties. With high chemical purity and stability up to 400 °C, it is proposed as a precursor for the synthesis of sodium fluoride and other fluoride and silicon-based materials, offering a green alternative to traditional methods .
Magnetic and Structural Characterization of Chromium(III) Dimer
The sodium diμ-hydroxobis[bis(oxalato)chromate(III)] hexahydrate complex has been structurally and magnetically characterized. The complex exhibits weak magnetic interactions and extensive hydrogen bonding, with potential implications for understanding the behavior of similar chromium(III) complexes .
Electrochemical Behavior of High-Temperature Hexagonal P2-Na0.6 MnO2
The layered sodium manganese oxide Na0.6MnO2, synthesized via a sol-gel method, demonstrates reversible electrochemical behavior as a cathode in sodium cells. Despite structural changes during cycling, it offers a consistent specific capacity, although the structure tends to collapse after several cycles .
Synthesis of Hexyl Hexanoate Catalyzed by Sodium Bisulfate
Sodium bisulfate has been used as a catalyst for the synthesis of hexyl hexanoate, with the yield reaching up to 98.6% under optimal conditions. This method is efficient, economical, and easy to use, with potential for repeated applications .
Synthesis and Characterization of Sodium Hexakis(Chlorosulphato)-Iridate (IV)
Sodium hexakis(chlorosulphato)iridate and sodium tetrakis(chlorosulphato)palladate have been synthesized through solvolytic reactions. Their structures, indicated by shifts in the SO3 stretching mode and magnetic moments, suggest octahedral and square planar geometries, respectively .
Applications De Recherche Scientifique
Corrosion Inhibition
- Sodium hexanoate is an effective corrosion inhibitor for copper in aggressive aqueous or gaseous environments. Its efficiency, determined via electrochemical techniques, varies with concentration. It has been shown to limit oxidation processes induced by gaseous species (Bellakhal et al., 2000).
Catalysis in Organic Synthesis
- Sodium hexanoate plays a role in the synthesis of hexyl hexanoate, with sodium bisulfate as a catalyst. It demonstrates efficient and economic usage in this context (Chen Dan-yun, 2007).
Adsorption Studies
- It has been used to study the role of salt ions in the adsorption of carboxylates to mineral surfaces. Sodium hexanoate's adsorption behavior on various surfaces shows dependence on electrolyte composition, providing insights into mineral-surface interactions (Wang et al., 2016).
Brain Uptake Studies
- Sodium [1-11C]hexanoate was evaluated as a radiopharmaceutical for assessing oxidative metabolism in the brain. Its uptake was influenced by conditions like hypoxia and starvation, suggesting its potential in brain metabolism studies (Ishiwata et al., 1996).
Electrical Conductivity Analysis
- The conductances of aqueous solutions of sodium hexanoate were determined, providing valuable data for understanding its electrical properties in solution (Campbell & Friesen, 1960).
Plasticization and Filler Effects
- Sodium hexanoate has been explored for its plasticization and filler effects in styrene-based ionomers, significantly impacting the dynamic mechanical properties of these materials (Luqman et al., 2008).
Micelle Formation Studies
- Infrared spectroscopy studies of sodium n-hexanoate solutions have provided insights into micelle formation in aqueous solutions, highlighting its self-association behaviors (Umemura et al., 1980).
Battery Research
- Sodium hexanoate's role in sodium-ion batteries has been investigated, with research focusing on materials like sodium manganese hexacyanomanganate for enhancing battery performance (Lee et al., 2014).
Hygroscopicity Studies
- Studies on sodium halide aerosols covered with fatty acids like hexanoic acid have been conducted to understand their hygroscopic properties, crucial for assessing sea salt aerosols' physicochemical properties (Miñambres et al., 2014).
Fermentation Medium Optimization
- Sodium hexanoate has been used in the optimization of fermentation mediums for the production of hexanoic acid, a key flavor compound in certain types of liquor (Xue & Zheng, 2018).
Safety And Hazards
Sodium hexanoate is considered a combustible solid . It can cause irritation to the skin, eyes, and respiratory system . In its solid form, it can be flammable and harmful products of combustion include CO and CO2 . It should be handled with personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves .
Relevant Papers One relevant paper discusses the use of sodium hexanoate as a corrosion inhibitor for copper . Another paper investigates the enrichment of atmospherically relevant organic ions at the aqueous interface . These papers provide further insights into the properties and potential applications of sodium hexanoate.
Propriétés
IUPAC Name |
sodium;hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWXLZLRRVQONG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142-62-1 (Parent) | |
| Record name | Sodium hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010051442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8064933 | |
| Record name | Sodium hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium hexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium hexanoate | |
CAS RN |
10051-44-2 | |
| Record name | Sodium hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010051442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00CG11S66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
